Methyl 6-(tert-butylamino)-2-methylnicotinate

Description

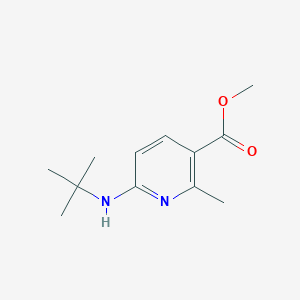

Methyl 6-(tert-butylamino)-2-methylnicotinate is a nicotinic acid derivative featuring a methyl ester at position 3, a methyl group at position 2, and a tert-butylamino substituent at position 6 of the pyridine ring. The tert-butylamino group may influence biological activity, solubility, and stability, as seen in related compounds .

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

methyl 6-(tert-butylamino)-2-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C12H18N2O2/c1-8-9(11(15)16-5)6-7-10(13-8)14-12(2,3)4/h6-7H,1-5H3,(H,13,14) |

InChI Key |

HKSURGFPWDHJID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)NC(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(tert-butylamino)-2-methylnicotinate typically involves the reaction of 6-chloronicotinic acid with tert-butylamine in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(tert-butylamino)-2-methylnicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of amines and other reduced products.

Substitution: The tert-butylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Methyl 6-(tert-butylamino)-2-methylnicotinate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 6-(tert-butylamino)-2-methylnicotinate involves its interaction with specific molecular targets. The tert-butylamino group plays a crucial role in its activity, influencing its binding to receptors and enzymes. The pathways involved may include modulation of oxidative stress and inhibition of microbial growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Physico-Chemical Properties

The table below compares key properties of Methyl 6-(tert-butylamino)-2-methylnicotinate with its analogs:

Key Observations:

- Ester Group Impact : The methyl ester in the target compound may improve solubility in polar solvents compared to the ethyl analog .

- Triazine Derivatives: While structurally distinct, triazines with tert-butylamino groups (e.g., MT13) highlight regulatory considerations for amino-substituted compounds .

2.3 Stability and Handling

- Thermal Decomposition: Ethyl 6-tert-butyl-2-methylnicotinate decomposes into nitrogen oxides (NOx) and hydrogen bromide, necessitating firefighting measures like alcohol-resistant foam . The methyl ester may exhibit analogous behavior.

- Storage Recommendations : Compounds with tert-butyl groups often require inert atmospheres to prevent oxidation, as inferred from triazine metabolite handling protocols .

Biological Activity

Methyl 6-(tert-butylamino)-2-methylnicotinate is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with biological systems, pharmacological properties, and potential therapeutic uses.

Structural Characteristics

This compound has a molecular formula of CHNO and a molecular weight of approximately 222.28 g/mol. The compound consists of a methyl group, a tert-butylamino group, and a nicotinate moiety, which contribute to its chemical behavior and biological activity. The presence of the tert-butylamino group is particularly significant as it may enhance the compound's interaction with various biological targets, making it a candidate for further pharmacological studies.

Central Nervous System Effects

Research indicates that this compound exhibits various biological activities, particularly related to the central nervous system (CNS). It has been studied for its potential as a therapeutic agent in treating neurological disorders. The compound's design suggests it may act on neurotransmitter systems or modulate neuroinflammatory pathways, although specific mechanisms remain to be fully elucidated.

Pharmacodynamics and Pharmacokinetics

Studies on the interactions of this compound with biological systems have provided insights into its pharmacodynamics and pharmacokinetics. Interaction studies often focus on:

- Receptor Binding: Investigating how the compound interacts with neurotransmitter receptors.

- Enzyme Inhibition: Assessing its potential as an inhibitor of key enzymes involved in neurological pathways.

- Absorption and Distribution: Evaluating how structural features influence the compound's bioavailability.

The enhanced lipophilicity due to the tert-butyl group may influence its absorption and distribution in biological systems, making it a subject of interest for further research.

Comparative Analysis with Similar Compounds

This compound can be compared with other similar compounds based on their structural features and biological activities. The following table summarizes key characteristics:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| Methyl 6-(tert-butylamino)-4-methylnicotinate | 1355200-37-1 | CHNO | Different position of tert-butylamino group |

| Methyl 6-methylnicotinate | 5470-70-2 | CHNO | Lacks tert-butyl group; simpler structure |

| Methyl 6-(dimethylamino)nicotinate | 1355200-68-8 | CHNO | Dimethylamine instead of tert-butylamino |

The unique structure of this compound may confer distinct biological properties compared to these similar compounds, warranting further investigation into its therapeutic potential.

Case Studies and Research Findings

Several studies have explored the therapeutic implications of this compound:

- Neuroprotective Effects: In animal models of neurodegenerative diseases, compounds similar to this compound have shown promise in improving spatial memory and motor function. For instance, HDAC inhibitors related to this compound have demonstrated significant effects in models for Alzheimer's disease and Huntington's disease .

- Anti-inflammatory Properties: Research has indicated that derivatives of nicotinic compounds can exhibit anti-inflammatory effects, which may be relevant for treating conditions characterized by neuroinflammation .

- Potential in Cancer Therapy: Similar compounds have been investigated for their roles as HDAC inhibitors, which are important in cancer therapy. This compound may share these properties, suggesting avenues for cancer treatment research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.